Dimethyl-D6 tetrachloroterephthalate
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Overview
Description
Dimethyl-D6 tetrachloroterephthalate is a deuterated form of dimethyl tetrachloroterephthalate, an organic compound with the molecular formula C10D6Cl4O4. It is the dimethyl ester of tetrachloroterephthalic acid and is used primarily as a reference standard in environmental analysis and testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl-D6 tetrachloroterephthalate can be synthesized by esterification of tetrachloroterephthalic acid with deuterated methanol (CD3OD) in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows a similar route, with the process optimized for large-scale synthesis. The use of deuterated methanol ensures the incorporation of deuterium atoms, which is crucial for its application as a stable isotope-labeled compound .
Types of Reactions:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, but detailed studies on such reactions are limited.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Sodium methoxide and other nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Scientific Research Applications
Dimethyl-D6 tetrachloroterephthalate is primarily used as a reference standard in environmental analysis and testing. Its stable isotope-labeled nature makes it valuable for:
Environmental Chemistry: Used in the analysis of environmental samples to trace and quantify the presence of tetrachloroterephthalate derivatives.
Biological Studies: Employed in metabolic studies to understand the degradation pathways of tetrachloroterephthalate in biological systems.
Industrial Applications: Utilized in quality control and assurance processes to ensure the accuracy and precision of analytical methods.
Mechanism of Action
Comparison with Similar Compounds
Dimethyl tetrachloroterephthalate: The non-deuterated form, used as a preemergent herbicide.
Tetrachloroterephthalic acid: The parent acid from which the ester is derived.
Uniqueness: Dimethyl-D6 tetrachloroterephthalate’s uniqueness lies in its deuterated nature, which provides enhanced stability and precision in analytical applications compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C10H6Cl4O4 |
---|---|
Molecular Weight |
338.0 g/mol |
IUPAC Name |
bis(trideuteriomethyl) 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H6Cl4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3/i1D3,2D3 |
InChI Key |
NPOJQCVWMSKXDN-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC([2H])([2H])[2H])Cl)Cl |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl |
Origin of Product |
United States |
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